molecular formula C4H3Br2NOS B071169 2,4-Dibromothiazole-5-methanol CAS No. 170232-68-5

2,4-Dibromothiazole-5-methanol

Cat. No. B071169
CAS RN: 170232-68-5
M. Wt: 272.95 g/mol
InChI Key: KDMYXTBGUWUKHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromothiazoles, including 2,4-Dibromothiazole-5-methanol, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps .


Molecular Structure Analysis

The InChI code for 2,4-Dibromothiazole-5-methanol is 1S/C4H3Br2NOS/c5-3-2 (1-8)9-4 (6)7-3/h8H,1H2 . It’s also mentioned that 2,4-Dibromothiazole is disordered in the crystal structure with molecules randomly oriented either way round .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromothiazole-5-methanol include a molecular weight of 272.95 g/mol . More detailed properties were not found in the search results.

Safety and Hazards

The safety data sheet for 2,4-Dibromothiazole-5-methanol indicates that it is classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

The synthesis of bromothiazoles, including 2,4-Dibromothiazole-5-methanol, has been revisited to update and optimize their production . This suggests that there is ongoing research and development in this area.

properties

IUPAC Name

(2,4-dibromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYXTBGUWUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435019
Record name 2,4-Dibromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromothiazole-5-methanol

CAS RN

170232-68-5
Record name 2,4-Dibromo-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170232-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,4-Dibromo-1,3-thiazol-5-yl)methanol 2,4-Dibromo-1,3-thiazole-5-carbaldehyde (1.74 g, 6.42 mmol) was dissolved in methanol (70 ml) at 0° C. Sodium borohydride (0.244 g, 6.42 mmol) was added in small portions. The ice-water bath was removed 10 minutes later and the reaction mixture was stirred at room temperature overnight. Solvent was removed and saturated ammonium chloride was added. 1.0N NaOH was added to adjust the pH to 10. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatogrphy to give (2,4-dibromo-1,3-thiazol-5-yl)methanol (0.946 g, 3.47 mmol). 1H NMR (CDCl3-d) δ 2.11 (bs, 1H), 4.79(S, 2H).
Name
(2,4-Dibromo-1,3-thiazol-5-yl)methanol 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.244 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2,4-dibromo-1,3-thiazole-5-carbaldehyde (3.38 g, 12.3 mmol) in anhydrous methanol (130 mL) was added sodium borohydride (600 mg, 15.9 mmol). The reaction mixture was stirred at room temperature for 3 hours. Water (100 mL) was added, and the mixture was evaporated. The resultant residue was extracted with EtOAc (3×100 mL). The organic extracts were combined, washed with brine (2×100 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (2,4-dibromo-1,3-thiazol-5-yl)methanol (2.64 g, 77%). The product was used without further purification.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,4-Dibromo-thiazole-5-carbaldehyde (2.0 g, 7.4 mmol) in methanol (80 mL) was treated with NaBH4 (419 mg, 11.0 mmol). The reaction mixture was stirred at rt overnight, quenched with 10% NaOH, diluted with water and extracted with ethyl acetate (2×). The solvent was removed, and the resulting residue was chromatographed using hexane/ethyl acetate (3:1) to give the title compound (1.84 g, 91%). MS (DCI/NH3) m/z 274 (M)+. 1H NMR (500 MHz, CDCl3) δ ppm 2.11 (s, 1H) 4.78 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

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